
2,6-Dibromopyridin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,6-Dibromopyridin-4-ol

Cat. No.: B1395804 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,6-Dibromopyridin-4-ol is a halogenated pyridine derivative that serves as a highly versatile

and functionalized building block in modern organic synthesis and medicinal chemistry. Its

strategic placement of two reactive bromine atoms and a hydroxyl group—which exists in

tautomeric equilibrium with its keto form, 4-pyridone—provides multiple handles for sequential

and selective functionalization. This guide offers a comprehensive overview of its core chemical

properties, including its structural characteristics, spectroscopic profile, reactivity, and

applications as a scaffold in the design of complex molecules, particularly for therapeutic agent

development.

Core Physicochemical and Structural Properties
2,6-Dibromopyridin-4-ol is a solid at room temperature, typically appearing as a white to light

yellow crystalline powder[1]. Its fundamental properties are summarized below, providing a

foundational dataset for its use in experimental settings.
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Property Value Source

CAS Number 220616-68-2 [2][3]

Molecular Formula C₅H₃Br₂NO [2][4]

Molecular Weight 252.89 g/mol [4]

Physical Form Solid [2]

IUPAC Name 2,6-dibromo-4-pyridinol [2]

SMILES OC1=CC(Br)=NC(Br)=C1 [4]

InChI Key
FGDIUEDAZXIZBM-

UHFFFAOYSA-N
[2]

Storage Inert atmosphere, 2-8°C [2][4]

Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 4-hydroxypyridines is their existence as a mixture of tautomers:

the aromatic alcohol form (pyridin-4-ol) and the non-aromatic keto form (pyridin-4-one). In

solution and the solid state, the equilibrium often favors the pyridone form due to stabilization

from intermolecular hydrogen bonding and the polarity of the carbonyl group[5]. Ab initio

studies on the parent molecule, 4-pyridone, suggest that while the pyridinol form is stable, the

pyridone tautomer is energetically competitive and often preferred, a phenomenon that plays a

significant role in its reactivity and interaction with biological targets[6].

For 2,6-Dibromopyridin-4-ol, this equilibrium means the molecule can react either at the

hydroxyl group or the ring nitrogen, depending on the reaction conditions and the nature of the

reagents.

Caption: Tautomeric equilibrium of 2,6-Dibromopyridin-4-ol.

Spectroscopic Profile
Accurate structural confirmation is paramount. While specific experimental data for this exact

compound is not widely published, a predicted spectroscopic profile can be derived from its

symmetrical structure and data from analogous compounds[7].
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Spectroscopy Expected Observations

¹H NMR

Due to the molecule's C₂ symmetry, a single

peak is expected for the two equivalent protons

at the C3 and C5 positions. This would likely

appear as a singlet in the aromatic region (δ

7.0-8.0 ppm). The chemical shifts for the -OH

and -NH protons (from the tautomer) would be

broad and solvent-dependent.

¹³C NMR

Three distinct signals are predicted: one for the

brominated carbons (C2/C6), one for the

protonated carbons (C3/C5), and one for the

carbon bearing the hydroxyl group (C4). The C4

carbon signal would be significantly shifted

depending on the dominant tautomeric form (C-

O vs. C=O).

IR (KBr, cm⁻¹)

Broad peak around 3000-3400 cm⁻¹

corresponding to O-H/N-H stretching. A strong

peak around 1640-1680 cm⁻¹ would indicate the

presence of the C=O bond from the pyridone

tautomer. Peaks in the 1500-1600 cm⁻¹ range

would correspond to the pyridine ring C=C and

C=N stretching vibrations.

Mass Spec (MS)

The molecular ion peak (M⁺) would exhibit a

characteristic isotopic pattern for two bromine

atoms (a 1:2:1 ratio for M, M+2, and M+4).

Synthesis and Reactivity
The synthetic utility of 2,6-Dibromopyridin-4-ol stems from its three reactive sites. The

bromine atoms are excellent leaving groups for cross-coupling and nucleophilic substitution

reactions, while the hydroxyl/pyridone moiety offers a site for alkylation, acylation, or

participation in hydrogen bonding.

Proposed Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1395804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common route to substituted pyridinols involves the bromination of a readily available

precursor. A plausible synthetic pathway could start from 4-hydroxypyridine, which is then

subjected to electrophilic bromination to install the two bromine atoms at the ortho positions

(C2 and C6), which are activated by the electron-donating hydroxyl group.

Caption: Plausible synthetic workflow for 2,6-Dibromopyridin-4-ol.

Key Chemical Transformations
The trifunctional nature of this scaffold is analogous to other dihalopyridines used extensively in

medicinal chemistry, such as 2,6-dichloro-4-iodopyridine, allowing for selective and sequential

functionalization[8].

C-N Bond Formation (Amination): The bromine atoms can be displaced by various amines.

Copper-catalyzed or microwave-assisted amination reactions on 2,6-dibromopyridine have

been shown to be effective for synthesizing mono- and di-aminated products[9][10]. These

methods provide a direct route to 2,6-diaminopyridine scaffolds, which are prevalent in ligand

design and materials science.

C-C Bond Formation (Cross-Coupling): The C-Br bonds are highly amenable to palladium-

catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and

Sonogashira (with terminal alkynes)[1][8]. This allows for the introduction of diverse aryl,

heteroaryl, or alkyl groups at the C2 and C6 positions. Careful control of stoichiometry and

reaction conditions can often achieve selective mono-substitution before proceeding to di-

substitution.

O-Alkylation/Acylation: The hydroxyl group of the pyridinol tautomer can be readily alkylated

to form ethers or acylated to form esters. This modification can be used to block this reactive

site, improve solubility, or introduce a different functional handle.
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2,6-Dibromopyridin-4-ol

Suzuki Coupling
(R-B(OH)₂)

Pd Catalyst

Sonogashira Coupling
(R-C≡CH)

Pd/Cu Catalyst

Buchwald-Hartwig
(R₂NH)

Pd or Cu Catalyst

O-Alkylation
(R-X, Base)

Forms Ether

Click to download full resolution via product page

Caption: Reactivity map showing key functionalization pathways.

Experimental Protocol: Representative Suzuki-
Miyaura Coupling
This protocol describes a general method for the mono-arylation of 2,6-Dibromopyridin-4-ol.
The trustworthiness of this protocol lies in its foundation on well-established palladium-

catalyzed cross-coupling methodologies.

Objective: To synthesize 2-bromo-6-phenylpyridin-4-ol.

Materials:

2,6-Dibromopyridin-4-ol (1.0 eq)

Phenylboronic acid (1.1 eq)

Pd(PPh₃)₄ (0.05 eq)

Sodium Carbonate (Na₂CO₃) (3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Argon or Nitrogen gas supply
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Procedure:

To a flame-dried Schlenk flask, add 2,6-Dibromopyridin-4-ol, phenylboronic acid, and

sodium carbonate.

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three

times to ensure an inert atmosphere.

Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

Add the degassed dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 90-100°C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 4-12 hours).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 2-

bromo-6-phenylpyridin-4-ol.

Applications in Medicinal Chemistry and Drug
Discovery
The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry,

frequently found in biologically active molecules and approved drugs[8]. 2,6-Dibromopyridin-
4-ol is an ideal starting point for accessing libraries of such compounds.
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core

that orients functional groups to interact with the ATP-binding pocket of the target kinase.

The ability to sequentially functionalize the C2, C6, and C4 positions of this scaffold allows

for the systematic exploration of structure-activity relationships (SAR) to optimize potency

and selectivity against key cancer targets like VEGFR-2 or pathways such as

PI3K/Akt/mTOR[8].

Scaffold for Combinatorial Chemistry: Its predictable reactivity makes it a valuable building

block for generating diverse molecular libraries for high-throughput screening. The sequential

nature of its functionalization allows for a modular and convergent approach to complex

molecular architectures[8].

Safety and Handling
2,6-Dibromopyridin-4-ol is associated with specific hazards and should be handled with

appropriate care in a laboratory setting.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation)[2]. The related compound 2,6-Dibromopyridin-4-amine is also

listed with H335 (May cause respiratory irritation)[11][12].

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing)[2].

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-

resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion
2,6-Dibromopyridin-4-ol is more than a simple chemical reagent; it is a strategic platform for

molecular innovation. Its inherent tautomerism and the presence of three distinct, modifiable

reaction sites provide chemists with a powerful tool for constructing complex, multi-substituted

pyridine derivatives. Its utility is particularly pronounced in medicinal chemistry, where it serves

as a foundational scaffold for building libraries of potential therapeutic agents. A thorough

understanding of its properties, reactivity, and handling is essential for unlocking its full

potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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